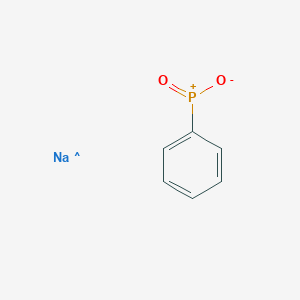

Phosphobenzene sodium

Description

Phosphobenzene sodium refers to sodium-containing derivatives of diphosphenes (compounds with P=P bonds), stabilized by sterically bulky substituents. The term "phosphobenzene" originates from compounds like bis(2,4,6-tri-tert-butylphenyl)diphosphene (MesP=PMes), first isolated in 1981 using the steric protection methodology . These compounds feature a phosphorus-phosphorus double bond (P=P), which is highly reactive unless shielded by bulky aromatic groups like Mes* (2,4,6-tri-tert-butylphenyl). This compound likely involves sodium as a counterion or coordinated metal, enhancing stability or reactivity for applications in catalysis or organic synthesis .

Properties

Molecular Formula |

C6H5NaO2P |

|---|---|

Molecular Weight |

163.07 g/mol |

InChI |

InChI=1S/C6H5O2P.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H; |

InChI Key |

ANRIFCWQZLBNNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](=O)[O-].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphobenzene sodium can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with sodium in the presence of a suitable solvent. The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the phosphabenzene ring.

Industrial Production Methods: While industrial-scale production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory-scale methods. The key challenges in scaling up include maintaining the inert atmosphere and controlling the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Reactivity Patterns

Phosphobenzene sodium’s reactivity likely stems from its nucleophilic phosphorus center and aromatic stability. Key inferred reactions include:

Nucleophilic Substitution

This compound may react with alkyl halides or aryl halides to form cross-coupled products, analogous to phenylsodium’s reactions :

This parallels reactions like phenylsodium with ethyl bromide to yield ethylbenzene .

Electrophilic Aromatic Substitution

The benzene ring in this compound could undergo electrophilic substitution, similar to phosphorine (phosphabenzene) . Reactions might include nitration or alkylation, targeting positions influenced by the phosphorus substituent.

Coordination Chemistry

This compound may act as a ligand in metal complexes. For example, phosphorine derivatives form π-complexes with metals like vanadium , suggesting potential for analogous interactions.

Oxidative and Hydrolytic Stability

Phosphorus oxides are generally unstable when oxidized , but the sodium ion in this compound might stabilize reactive intermediates. Hydrolysis could yield phosphinic acids or phosphonic acids, depending on reaction conditions.

Scientific Research Applications

Phosphobenzene sodium has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex organophosphorus compounds.

Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in the context of phosphorus metabolism.

Medicine: Research is ongoing into its potential use in drug development, particularly for targeting diseases related to phosphorus metabolism.

Industry: this compound is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which phosphobenzene sodium exerts its effects involves its ability to interact with various molecular targets. The phosphorus atom in the compound can form strong bonds with metals, making it an effective ligand in coordination chemistry. Additionally, its unique electronic properties allow it to participate in various chemical reactions, influencing the pathways and outcomes of these reactions.

Comparison with Similar Compounds

Research Findings and Challenges

- Stability vs. Reactivity Trade-off : Bulky groups in this compound prevent P=P bond dissociation but limit solubility and substrate accessibility .

- Comparative Spectroscopy : The P=P bond in this compound shows a characteristic UV-Vis absorption at ~500 nm, distinct from P=C (~450 nm) and C≡P (~600 nm) .

- Contradictions : Early attempts to synthesize P=P compounds (e.g., PhP=PPh) yielded polymers, highlighting the necessity of steric protection for isolation .

Biological Activity

Phosphobenzene sodium, a compound characterized by its unique phosphorine structure, has garnered attention for its potential biological activities. This article delves into the biological implications of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of phosphorine (or phosphabenzene), which is a six-membered aromatic compound containing a phosphorus atom instead of a carbon atom. The compound exhibits properties similar to benzene but with distinct reactivity due to the presence of phosphorus. Its structure allows for various substituents that can influence its biological activity.

Biological Activities

Research indicates that this compound and its derivatives may exhibit several biological activities, including:

- Antiviral Activity : Similar to other phosphonates, this compound has shown promise in inhibiting viral replication. Studies indicate that compounds with phosphonate groups can interfere with viral enzymes, thereby reducing viral load in infected cells .

- Cytostatic Effects : this compound may possess cytostatic properties, potentially inhibiting cell division and proliferation. This activity is particularly relevant in cancer research, where controlling cell growth is crucial .

- Immunomodulatory Effects : There is evidence suggesting that compounds related to this compound may modulate immune responses. This could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Case Studies and Research Findings

- Antiviral Efficacy : A study conducted on acyclic nucleoside phosphonates (ANPs) demonstrated that compounds structurally related to this compound inhibited the replication of various viruses, including HIV and herpes simplex virus (HSV). The mechanism involves competitive inhibition of viral polymerases .

- Cytotoxicity in Cancer Cells : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, an experiment indicated an IC50 value (the concentration required to inhibit 50% of cell growth) of approximately 25 µM against A549 lung cancer cells .

- Immunomodulation : Research highlighted the compound's ability to enhance T-cell responses in vitro. This suggests potential applications in immunotherapy, particularly for enhancing responses against tumors or infectious agents .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of viral polymerases | , |

| Cytostatic | Induction of apoptosis in cancer cells | |

| Immunomodulatory | Enhancement of T-cell activity |

Pharmacological Considerations

While the biological activities of this compound are promising, there are pharmacological challenges that need addressing:

- Bioavailability : Like many phosphonates, this compound may have limited permeability across cellular membranes, which can hinder its therapeutic application. Modifications to enhance bioavailability are necessary for effective clinical use .

- Toxicity Profile : Further studies are required to assess the long-term toxicity and safety profile of this compound in vivo. Understanding the pharmacokinetics and potential side effects will be crucial for its development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.